![molecular formula C10H13Cl2N3 B2960632 (4-Methylquinazolin-2-yl)methanamine dihydrochloride CAS No. 1384431-16-6](/img/structure/B2960632.png)
(4-Methylquinazolin-2-yl)methanamine dihydrochloride
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Overview
Description
(4-Methylquinazolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₁N₃·2HCl . It exhibits a complex structure and is commonly used in scientific research due to its versatile applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, typically quinazoline derivatives, with methylamine under specific conditions. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of (4-Methylquinazolin-2-yl)methanamine dihydrochloride consists of a quinazoline ring fused with a methylamine moiety. The dihydrochloride salt form adds two chloride ions. The IUPAC name is (4-methyl-2-quinazolinyl)methanamine .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Investigating its reactivity and functional group transformations is crucial for understanding its behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial Activities
A series of new quinoline derivatives, including (4-Methylquinazolin-2-yl)methanamine-related compounds, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to very good antibacterial and antifungal activities against various pathogenic strains, demonstrating their potential as antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalysis in Chemical Synthesis
(4-Methylquinazolin-2-yl)methanamine has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes have been examined as catalysts in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This highlights the role of quinazolin-2-yl)methanamine derivatives in facilitating efficient chemical transformations (Karabuğa et al., 2015).
Anticancer Potential
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to (4-Methylquinazolin-2-yl)methanamine, has been identified as a potent inducer of apoptosis and anticancer agent. It exhibits high blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models, indicating its potential in cancer therapy (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibition
Optimization of 4-(N-Cycloamino)phenylquinazolines, derivatives of (4-Methylquinazolin-2-yl)methanamine, has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds have shown high in vitro cytotoxic activity and significant potency against tubulin assembly, offering insights into the development of anticancer agents (Wang et al., 2014).
DNA Repair Enzyme Inhibition
Quinazolinone derivatives, structurally related to (4-Methylquinazolin-2-yl)methanamine, have been synthesized and evaluated for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These studies aim to overcome the limitations of currently available PARP inhibitors, contributing to enhanced cancer therapies (Griffin et al., 1998).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;/h2-5H,6,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKDYQYPSKUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylquinazolin-2-yl)methanamine dihydrochloride |
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